molecular formula C15H19N3O4S B2566854 Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate CAS No. 899732-50-4

Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate

Cat. No.: B2566854
CAS No.: 899732-50-4
M. Wt: 337.39
InChI Key: METOXHZZSGMUIR-UHFFFAOYSA-N
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Description

Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate typically involves multiple steps, starting with the formation of the pyrido[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The thioester group is then introduced through a thiolation reaction, followed by esterification to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate can undergo various chemical reactions, including:

  • Oxidation: The thioester group can be oxidized to a carboxylic acid.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The pyrido[2,3-d]pyrimidine core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Amines.

  • Substitution: Substituted pyrido[2,3-d]pyrimidines.

Scientific Research Applications

Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.

  • Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It can be used as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate

  • 2-Ethyl-2-methyl-1,3-dioxolane

  • 7-Amino-1,3-dimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Uniqueness: Ethyl 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoate stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for diverse chemical transformations and biological activities.

Properties

IUPAC Name

ethyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-5-9(14(20)22-6-2)23-10-7-8-16-12-11(10)13(19)18(4)15(21)17(12)3/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METOXHZZSGMUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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